molecular formula C20H25N3O2 B3995966 2-({4-[benzyl(methyl)amino]piperidin-1-yl}methyl)nicotinic acid

2-({4-[benzyl(methyl)amino]piperidin-1-yl}methyl)nicotinic acid

Cat. No.: B3995966
M. Wt: 339.4 g/mol
InChI Key: OSFHMUGHTRORDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-({4-[benzyl(methyl)amino]piperidin-1-yl}methyl)nicotinic acid” is a complex organic molecule. It contains a nicotinic acid moiety (a pyridine ring with a carboxylic acid group at the 2-position), a piperidine ring (a six-membered ring with one nitrogen atom), and a benzyl group (a phenyl ring attached to a methylene group). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the types of bonds between them. The presence of the piperidine ring and the aromatic pyridine and phenyl rings would likely contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The types of chemical reactions that this compound could undergo would depend on its functional groups. For example, the carboxylic acid group could participate in acid-base reactions, the piperidine ring could undergo reactions typical of secondary amines, and the benzyl group could undergo reactions typical of aromatic compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxylic acid could affect its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific context in which it is used. For example, if this compound were used as a drug, its mechanism of action could involve binding to a specific protein target in the body .

Future Directions

Future research on this compound could involve exploring its potential uses in various fields, such as medicine or materials science. This could involve studying its biological activity, its physical and chemical properties, and ways to synthesize it more efficiently .

Properties

IUPAC Name

2-[[4-[benzyl(methyl)amino]piperidin-1-yl]methyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-22(14-16-6-3-2-4-7-16)17-9-12-23(13-10-17)15-19-18(20(24)25)8-5-11-21-19/h2-8,11,17H,9-10,12-15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFHMUGHTRORDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCN(CC2)CC3=C(C=CC=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({4-[benzyl(methyl)amino]piperidin-1-yl}methyl)nicotinic acid
Reactant of Route 2
Reactant of Route 2
2-({4-[benzyl(methyl)amino]piperidin-1-yl}methyl)nicotinic acid
Reactant of Route 3
2-({4-[benzyl(methyl)amino]piperidin-1-yl}methyl)nicotinic acid
Reactant of Route 4
Reactant of Route 4
2-({4-[benzyl(methyl)amino]piperidin-1-yl}methyl)nicotinic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-({4-[benzyl(methyl)amino]piperidin-1-yl}methyl)nicotinic acid
Reactant of Route 6
2-({4-[benzyl(methyl)amino]piperidin-1-yl}methyl)nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.